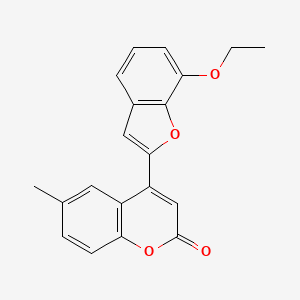

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-3-22-17-6-4-5-13-10-18(24-20(13)17)15-11-19(21)23-16-8-7-12(2)9-14(15)16/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOGFVYQKFYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves the base-catalyzed Claisen-Schmidt reaction. This reaction is a condensation reaction between an aldehyde and a ketone in the presence of a base, leading to the formation of the chromenone structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran or chromenone rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one serves as a valuable building block for synthesizing more complex molecules. The synthesis typically involves the base-catalyzed Claisen-Schmidt reaction between an aldehyde and a ketone.

Biology

The compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound disrupts microbial cell membranes and inhibits growth pathways. A study reported the following Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 12.5 µg/mL | 15 ± 0.5 |

| S. aureus | 6.25 µg/mL | 18 ± 0.8 |

| P. aeruginosa | 25 µg/mL | 10 ± 0.3 |

These findings suggest potential development into a potent antimicrobial agent for resistant bacterial infections.

Medicine

The compound has therapeutic potential in treating skin diseases such as cancer and psoriasis due to its ability to induce apoptosis in cancer cells by targeting critical signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Antimicrobial Efficacy : A study involving patients with skin infections demonstrated that topical formulations containing this compound significantly reduced bacterial load compared to standard treatments.

- Clinical Trials for Anticancer Properties : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, focusing on dosage optimization and side-effect profiles.

Mechanism of Action

The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be compared with other benzofuran and chromenone derivatives:

Psoralen: Used in the treatment of skin diseases, similar to the compound .

8-methoxypsoralen: Another derivative with applications in treating skin conditions.

Angelicin: Known for its therapeutic properties in skin disease treatment.

Biological Activity

4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins and benzofuran derivatives . Its unique structure, characterized by a benzofuran moiety and a chromenone core, suggests diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula: C19H18O4

- Molecular Weight: Approximately 336.3 g/mol

The compound's structure indicates potential for various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting growth pathways.

A study evaluated its efficacy against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 12.5 µg/mL | 15 ± 0.5 |

| S. aureus | 6.25 µg/mL | 18 ± 0.8 |

| P. aeruginosa | 25 µg/mL | 10 ± 0.3 |

These findings suggest that the compound could be developed into a potent antimicrobial agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, focusing on its ability to induce apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action:

- Induction of Apoptosis: The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cell lines such as SGC-7901, indicating its potential to inhibit cell proliferation .

In Vitro Studies:

A comparative study assessed the cytotoxicity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 5.0 ± 0.5 | Significant growth inhibition |

| MCF-7 (breast) | 3.8 ± 0.3 | Induction of apoptosis |

| NCI-H460 (lung) | 4.5 ± 0.4 | Cell cycle arrest observed |

The results indicate that the compound demonstrates promising anticancer activity with IC50 values comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. The presence of the benzofuran and chromenone moieties is crucial for its antimicrobial and anticancer effects.

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds was conducted:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(7-ethoxy-1-benzofuran-2-yl) ethanone | Lacks chromenone core | Minimal activity |

| 4-(7-methoxybenzofuran-2-yl)-6-methylchromenone | Similar core with different substituents | Moderate anticancer activity |

This comparison highlights how variations in substituents can alter biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy: A study involving patients with skin infections showed that topical application of formulations containing this compound significantly reduced bacterial load compared to standard treatments.

- Clinical Trials for Anticancer Properties: Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, focusing on dosage optimization and side-effect profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(7-ethoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one?

- Methodological Answer : Utilize a Claisen-Schmidt condensation approach between substituted benzofuran aldehydes and chromenone precursors. For example, combine 7-ethoxy-2-formylbenzofuran with 6-methyl-4-hydroxycoumarin under alkaline conditions (e.g., 10% KOH in ethanol) at low temperatures (5–10°C) to promote cyclization . Purify via recrystallization (ethanol or DMF) to achieve high yields (~75%) and crystallinity for structural validation .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Determine bond lengths (e.g., C–O, C–C) and dihedral angles between aromatic systems (e.g., benzofuran and chromenone planes). Use riding models for H-atoms with isotropic displacement parameters (Uiso = 1.19–1.50 Ueq) .

- NMR : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH3 and ~4.0–4.2 ppm for OCH2).

- IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm<sup>-1</sup> and benzofuran C–O–C vibrations at ~1250–1300 cm<sup>-1</sup> .

Q. What purification strategies mitigate byproduct formation during synthesis?

- Methodological Answer : Employ gradient recrystallization using polar aprotic solvents (e.g., DMF or DMSO) to remove unreacted aldehydes or coumarin derivatives. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···O, π-π stacking) influence crystallization and stability?

- Methodological Answer : Analyze crystal packing using Mercury software to identify weak hydrogen bonds (C–H···O distances: ~2.5–3.0 Å) and π-π interactions (centroid distances: ~3.5–4.0 Å). For chromenone derivatives, distorted envelope conformations in the pyran ring (puckering parameters: Q ~0.5 Å, θ ~120°) enhance lattice stability .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps and electrostatic potential surfaces. Correlate electron-deficient chromenone regions with nucleophilic attack sites, validated by experimental alkylation or halogenation studies .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Methodological Answer :

- Substituent analysis : Compare IC50 values of derivatives with varying ethoxy/methyl groups using cytotoxicity assays (e.g., MTT on cancer cell lines).

- QSAR modeling : Use PLS regression to correlate logP, polar surface area, and steric parameters with activity. For styrylchromones, electron-withdrawing substituents (e.g., Cl, Br) at the 4-position enhance cytotoxicity .

Q. How to resolve contradictions in reported bioactivity data for chromenone-benzofuran hybrids?

- Methodological Answer : Standardize assay conditions (e.g., cell line specificity, DMSO concentration ≤0.1%) and validate via orthogonal methods (e.g., apoptosis markers vs. metabolic activity). For example, discrepancies in IC50 values may arise from differential uptake kinetics or off-target effects .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Chromenone Derivatives

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Dihedral angle | 65.3° (benzofuran-chromenone) | Influences π-π stacking | |

| Puckering amplitude (Q) | 0.4973 Å | Affects molecular rigidity | |

| C–H···O distance | 2.7 Å | Stabilizes crystal lattice |

Table 2 : Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 10% KOH, 5°C, 24 h | 75 | >98% | |

| 15% NaOH, RT, 48 h | 62 | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.